molecular formula C7H9F3O2 B8098461 Cyclohexanone, 3-(trifluoromethoxy)- CAS No. 2231674-23-8

Cyclohexanone, 3-(trifluoromethoxy)-

Cat. No.: B8098461
CAS No.: 2231674-23-8
M. Wt: 182.14 g/mol
InChI Key: KNPHTFJOLYCIOF-UHFFFAOYSA-N
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Description

Cyclohexanone, 3-(trifluoromethoxy)- is an organic compound characterized by a cyclohexanone ring substituted with a trifluoromethoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanone, 3-(trifluoromethoxy)- can be synthesized through several methods, including the trifluoromethylation of cyclohexanone using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone. The reaction typically involves the use of a strong base, such as potassium tert-butoxide, and is conducted under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure efficiency and scalability. The use of advanced catalysts and optimized reaction conditions helps to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanone, 3-(trifluoromethoxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride are used to convert the compound to its corresponding carboxylic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Cyclohexanone, 3-(trifluoromethoxy)- can be oxidized to 3-(trifluoromethoxy)cyclohexanecarboxylic acid.

  • Reduction: The reduction product is 3-(trifluoromethoxy)cyclohexanol.

  • Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanone, 3-(trifluoromethoxy)- has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

Cyclohexanone, 3-(trifluoromethoxy)- is similar to other trifluoromethylated cyclohexanones, such as 3-(trifluoromethyl)cyclohexanone and 3-(trifluoromethoxy)cyclohexanol. its unique trifluoromethoxy group imparts distinct chemical properties and reactivity compared to these compounds. The presence of the trifluoromethoxy group enhances the compound's stability and reactivity, making it a valuable tool in organic synthesis and research.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)cyclohexanone

  • 3-(Trifluoromethoxy)cyclohexanol

  • 3-(Trifluoromethyl)cyclohexanol

  • 3-(Trifluoromethyl)cyclopentanone

This comprehensive overview highlights the significance of Cyclohexanone, 3-(trifluoromethoxy)- in various scientific and industrial applications. Its unique properties and versatility make it a valuable compound in the field of chemistry and beyond.

Properties

IUPAC Name

3-(trifluoromethoxy)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)12-6-3-1-2-5(11)4-6/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPHTFJOLYCIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290844
Record name Cyclohexanone, 3-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2231674-23-8
Record name Cyclohexanone, 3-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2231674-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 3-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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